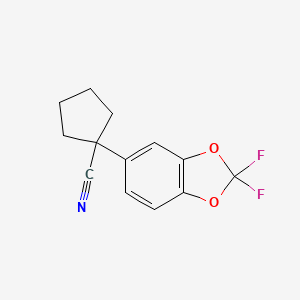

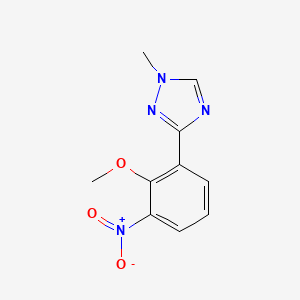

![molecular formula C15H13N3OS B11716884 N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)

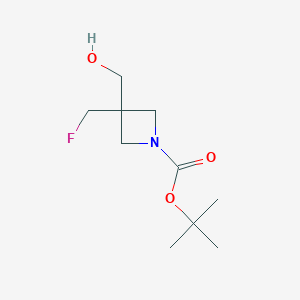

N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(Z)-2-Furylmethylenamino]-4-(p-tolyl)thiazol-2-amin ist eine heterocyclische Verbindung, die einen Thiazolring, einen Furanring und eine Tolylgruppe aufweist. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[(Z)-2-Furylmethylenamino]-4-(p-tolyl)thiazol-2-amin beinhaltet typischerweise die Kondensation von 2-Aminothiazol-Derivaten mit Furfural. Die Reaktion wird unter Rückflussbedingungen in Gegenwart eines sauren Katalysators wie Salzsäure oder Essigsäure durchgeführt. Das Reaktionsgemisch wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um das gewünschte Produkt in guter Ausbeute zu erhalten .

Industrielle Produktionsmethoden

Dazu gehört die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Katalysatorkonzentration, um höhere Ausbeuten und Reinheit im industriellen Maßstab zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

N-[(Z)-2-Furylmethylenamino]-4-(p-tolyl)thiazol-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Der Thiazolring kann je nach verwendeten Reagenzien und Bedingungen elektrophile und nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei erhöhten Temperaturen durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden normalerweise in wasserfreien Lösungsmitteln wie Tetrahydrofuran oder Ethanol durchgeführt.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate mit funktionellen Gruppen wie Aldehyde, Ketone oder Carbonsäuren.

Reduktion: Reduzierte Derivate mit hydrierten funktionellen Gruppen.

Substitution: Substituierte Thiazol-Derivate mit verschiedenen funktionellen Gruppen, die an den Thiazolring gebunden sind.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone linkage can be targeted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further characterized by spectroscopic methods such as NMR and IR spectroscopy.

Wissenschaftliche Forschungsanwendungen

N-[(Z)-2-Furylmethylenamino]-4-(p-tolyl)thiazol-2-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht auf seine potenziellen antimikrobiellen, antifungalen und antiviralen Aktivitäten.

Medizin: Wird auf sein Potenzial als Antikrebs-, Entzündungshemmendes und neuroprotektives Mittel untersucht.

Industrie: Wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen chemischen Zwischenprodukten eingesetzt

Wirkmechanismus

Der Wirkmechanismus von N-[(Z)-2-Furylmethylenamino]-4-(p-tolyl)thiazol-2-amin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität hemmen, was zu den gewünschten biologischen Wirkungen führt. Beispielsweise kann es die Aktivität von Enzymen hemmen, die an der Zellproliferation beteiligt sind, was zu Antikrebswirkungen führt, oder entzündliche Signalwege modulieren, um entzündungshemmende Wirkungen auszuüben .

Wirkmechanismus

The mechanism of action of (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting essential biological pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamide: Diese Verbindungen teilen eine ähnliche Thiazolringstruktur und wurden auf ihre entzündungshemmenden Eigenschaften untersucht.

2-Aminothiazol-Derivate: Diese Verbindungen sind bekannt für ihr breites Spektrum an biologischen Aktivitäten, darunter Antikrebs-, antimikrobielle und entzündungshemmende Wirkungen.

Einzigartigkeit

N-[(Z)-2-Furylmethylenamino]-4-(p-tolyl)thiazol-2-amin ist einzigartig aufgrund seiner Kombination aus einem Furanring, einer Tolylgruppe und einem Thiazolring, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese einzigartige Struktur ermöglicht es, mit verschiedenen molekularen Zielstrukturen zu interagieren und im Vergleich zu anderen ähnlichen Verbindungen ein breites Spektrum an biologischen Aktivitäten aufzuweisen .

Eigenschaften

Molekularformel |

C15H13N3OS |

|---|---|

Molekulargewicht |

283.4 g/mol |

IUPAC-Name |

N-[(Z)-furan-2-ylmethylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C15H13N3OS/c1-11-4-6-12(7-5-11)14-10-20-15(17-14)18-16-9-13-3-2-8-19-13/h2-10H,1H3,(H,17,18)/b16-9- |

InChI-Schlüssel |

FTSQGEWZFGNMEQ-SXGWCWSVSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C\C3=CC=CO3 |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

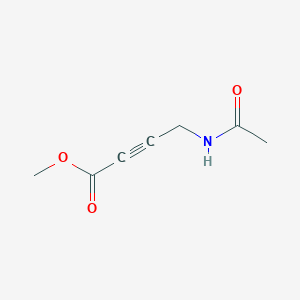

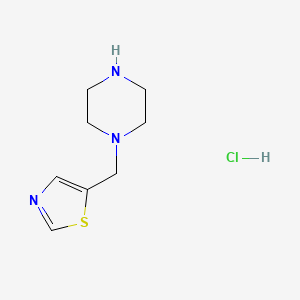

![N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea](/img/structure/B11716826.png)

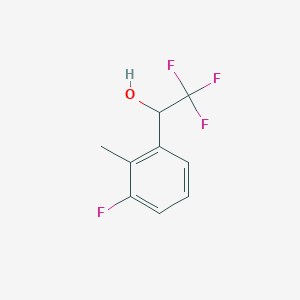

![3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11716850.png)